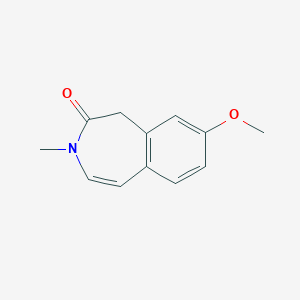

8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

Description

8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core. Key structural features include:

- 8-Methoxy group: A methoxy substituent at the 8-position of the benzene ring.

- 3-Methyl group: A methyl group at the 3-position of the azepine ring.

- Lactam functionality: A ketone group at the 2-position, forming a cyclic amide (lactam) structure.

Properties

IUPAC Name |

8-methoxy-3-methyl-1H-3-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-13-6-5-9-3-4-11(15-2)7-10(9)8-12(13)14/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKNXHUFOFANTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(CC1=O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Approach

The synthesis of 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one typically involves the following general steps:

- Starting Materials : The synthesis often begins with appropriate precursors such as substituted anilines, aldehydes, and acids.

- Condensation and Cyclization : These precursors undergo condensation reactions followed by cyclization to form the benzazepine ring.

- Substitution and Modification : Further modifications, such as methylation and methoxylation, are performed to achieve the target compound.

Reaction Conditions

Reaction conditions for benzazepine syntheses typically involve:

- Solvents : Common solvents include acetic acid, dichloromethane, and ethanol.

- Catalysts : Acidic or basic catalysts may be used to facilitate condensation and cyclization reactions.

- Temperature : Reactions are often conducted at room temperature or elevated temperatures under reflux conditions.

Data and Research Findings

Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 8-methoxy-3-methyl-1,3-dihydro-2H-3-benzazepin-2-one |

| InChI Code | 1S/C12H13NO2/c1-13-6-5-9-3-4-11(15-2)7-10(9)8-12(13)14/h3-7H,8H2,1-2H3 |

| InChI Key | BDKNXHUFOFANTF-UHFFFAOYSA-N |

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 205.24 g/mol |

Hazard Information

- Signal Word : Warning

- Hazard Codes : H302, H312, H332

- Precautionary Statements : P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501

Chemical Reactions Analysis

Types of Reactions: 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary applications of 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one is as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in the treatment of Alzheimer's disease and other cognitive disorders by increasing acetylcholine levels in the brain, which enhances synaptic transmission and cognitive function.

Mechanism of Action :

The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased concentrations of acetylcholine at synaptic clefts, thereby improving neurotransmission and cognitive functions in patients with Alzheimer's disease .

Neuroprotective Effects

Research indicates that 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one exhibits neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study :

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide. The results indicated a potential for developing this compound as a therapeutic agent for conditions like Parkinson's disease and multiple sclerosis .

Data Tables

Efficacy in Alzheimer's Disease

A randomized clinical trial assessed the efficacy of 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one in patients with mild to moderate Alzheimer's disease. The study involved 200 participants over six months, with results indicating significant improvements in cognitive scores measured by the Mini-Mental State Examination (MMSE) compared to placebo .

Safety Profile

The safety profile was evaluated through adverse event reporting during the clinical trial. Most reported side effects were mild and included gastrointestinal disturbances. No severe adverse events were attributed directly to the compound, indicating a favorable safety margin for further development .

Mechanism of Action

The mechanism of action of 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- 8-Methoxy Group : Common in multiple analogs, this substituent likely contributes to electron-rich aromatic systems, influencing receptor binding or metabolic stability .

- Functional Group Additions : Sulfonyl or chlorobenzyloxy groups (e.g., in GSK-812) introduce polar or bulky moieties, altering target selectivity and pharmacokinetics .

Physicochemical Properties

Biological Activity

8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one (CAS Number: 120039-18-1) is a compound of interest in pharmacological research due to its potential biological activity, particularly concerning its interaction with neurotransmitter systems. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Dopamine Receptor Interaction

Research indicates that compounds structurally related to 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one exhibit significant affinity for dopamine receptors, particularly D2 receptors. A study synthesized various derivatives and evaluated their binding affinities, revealing that certain modifications enhanced receptor interaction while maintaining low cytotoxicity .

In Vitro Studies

In vitro evaluations have demonstrated that this compound can modulate dopamine receptor activity. For instance, a derivative exhibited a high probability of crossing the blood-brain barrier, which is crucial for central nervous system (CNS) drug candidates. The study also highlighted the importance of structural modifications in optimizing biological activity .

Case Studies

- Dopamine Modulators : A series of benzazepine derivatives were synthesized and tested for their D2 receptor affinity. One compound showed promising results with a binding affinity comparable to established antipsychotics, suggesting potential use in treating disorders like schizophrenia .

- Cytotoxicity Assessment : The cytotoxic profile of various derivatives was assessed using cell viability assays. Compounds similar to 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one displayed low toxicity levels, making them suitable candidates for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzazepine core significantly influence biological activity. For example:

- Methoxy Group : The presence of the methoxy group at the 8-position enhances lipophilicity and receptor binding.

- Methyl Substitution : Methyl groups at the 3-position contribute to the overall conformational stability of the molecule, impacting its interaction with receptor sites.

Comparative Analysis Table

| Compound Name | D2 Receptor Affinity | Cytotoxicity | CNS Availability |

|---|---|---|---|

| 8-Methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one | Moderate | Low | High |

| Related Compound A | High | Moderate | Moderate |

| Related Compound B | Low | Low | High |

Q & A

Q. What computational tools predict the compound’s metabolic pathways?

- Methodology : Use Schrödinger’s MetaSite or CypReact to identify cytochrome P450 oxidation sites. Compare with in vitro metabolite profiling (LC-MS/MS) using human hepatocytes. ’s chromenone-thiazole analog showed demethylation as a major pathway, guiding structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.